molecular formula C21H21NO3 B3292338 1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one CAS No. 877810-67-8

1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one

Cat. No. B3292338
CAS RN: 877810-67-8
M. Wt: 335.4 g/mol
InChI Key: GKAMBMCDVTYEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one, also known as MC4, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of spirochromenes, which are known for their diverse biological activities. MC4 has been synthesized using various methods and has shown promising results in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of 1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one is not fully understood. However, it has been reported that 1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one exhibits its biological activities by modulating various signaling pathways. For example, 1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis through the activation of the p53 pathway. 1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one has also been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects
1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. 1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one has also been shown to enhance cognitive function and protect against neurodegenerative diseases. In addition, 1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one has been found to possess antifungal and antiviral properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one is its diverse biological activities, which make it a promising candidate for the development of therapeutic agents for various diseases. 1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one is also relatively easy to synthesize, and the synthesis method has been optimized for high yield. However, one of the limitations of 1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on 1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy. Additionally, the potential of 1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one to be developed as a therapeutic agent for various diseases should be explored further. Finally, the development of new synthetic methods for 1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one and its analogs may lead to the discovery of novel compounds with improved biological activities.

Scientific Research Applications

1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one has shown promising results in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It has been reported to exhibit a wide range of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory activities. 1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one has also been found to possess neuroprotective and antioxidant properties. Due to its diverse biological activities, 1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one has the potential to be developed as a therapeutic agent for various diseases.

properties

IUPAC Name

1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-15-6-2-3-7-16(15)20(24)22-12-10-21(11-13-22)14-18(23)17-8-4-5-9-19(17)25-21/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAMBMCDVTYEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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